-(Diphenylphosphino)ethanaminium tetrafluoroborate, also known as CataCXium® A or XPhos, is a valuable ligand in scientific research for transition-metal catalyzed reactions. Its structure features a diphenylphosphine group (PPh2) which can bind to transition metals, and a positively charged ethanaminium group ([NH3+CH2CH2]). This combination allows XPhos to participate in various catalytic cycles, influencing reaction rates and selectivities.
Several studies have demonstrated the effectiveness of XPhos in numerous coupling reactions, including:
The bulky diphenyl groups of XPhos contribute to its steric properties, which can be advantageous in achieving regioselectivity (preference for a specific reaction site) in certain coupling reactions.
Beyond its role in catalysis, 2-(Diphenylphosphino)ethanaminium tetrafluoroborate finds applications in other areas of scientific research, such as:
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a chemical compound characterized by its empirical formula and a molecular weight of approximately 317.07 g/mol. This compound is notable for its role as a ligand in various coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. It possesses a diphenylphosphino group, which contributes to its reactivity and utility in synthetic chemistry .
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is primarily utilized in coupling reactions, including:
These reactions allow for the formation of complex organic molecules, making this compound valuable in synthetic methodologies. Additionally, it can undergo oxidation and reduction reactions, as well as substitution reactions, where the phosphine moiety can be replaced by other functional groups .
The products formed from these reactions vary based on the specific reagents and conditions employed.
While the primary focus of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate is in synthetic chemistry, its derivatives may exhibit biological activity due to their role in synthesizing biologically active molecules. The compound aids in the development of pharmaceuticals and other bioactive compounds, contributing to medicinal chemistry efforts .
The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate typically involves the reaction between 2-(Diphenylphosphino)ethylamine and tetrafluoroboric acid. This reaction is usually conducted in solvents like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production follows similar methods but on a larger scale, emphasizing stringent control over reaction parameters .
2-(Diphenylphosphino)ethanaminium tetrafluoroborate has diverse applications across various fields:
Interaction studies involving 2-(Diphenylphosphino)ethanaminium tetrafluoroborate focus on its role as a ligand in catalyzed reactions. These studies help elucidate how this compound interacts with metal catalysts to enhance reaction efficiency and selectivity. Understanding these interactions is crucial for optimizing synthetic routes in organic chemistry.
Several compounds share structural similarities with 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, including:
The uniqueness of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate lies in its tetrafluoroborate anion, which enhances solubility and reactivity compared to similar compounds. This characteristic makes it a versatile ligand in synthetic chemistry, offering advantages such as improved reaction efficiency and higher product yields .
The discovery and development of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate emerged from the broader evolution of organophosphorus chemistry and the continuous search for more efficient catalytic systems. While specific documentation of its initial synthesis is not extensively recorded in the early literature, the compound represents a logical progression from earlier work on phosphine-containing ligands and their applications in transition metal catalysis.
The compound was developed as part of the expanding field of phosphine ligand chemistry, where researchers sought to combine the electron-donating properties of phosphines with additional functional groups that could provide enhanced solubility, stability, or reactivity profiles. The incorporation of the ammonium functionality serves multiple purposes: it increases water solubility, provides a site for ionic interactions, and can potentially coordinate to metal centers under specific conditions.
The tetrafluoroborate salt form was specifically chosen due to the well-established properties of the tetrafluoroborate anion as a weakly coordinating counterion. This anion, with its tetrahedral structure and high electronegativity, provides excellent stability while remaining largely inert in most chemical transformations. The systematic development of this compound reflects the sophisticated understanding of structure-property relationships that had developed in organophosphorus chemistry by the late 20th and early 21st centuries.
2-(Diphenylphosphino)ethanaminium tetrafluoroborate occupies a distinctive position within the broader landscape of organophosphorus chemistry, serving as a bridge between traditional phosphine ligands and modern functional materials. The compound belongs to the class of aminophosphines, which have gained significant attention due to their versatility in coordination chemistry and catalysis.
The fundamental importance of organophosphorus compounds in catalysis cannot be overstated, as evidenced by the Nobel Prize recognition of this field. Traditional phosphine synthesis has historically relied on the conversion of white phosphorus to phosphorus trichloride, followed by stepwise substitution reactions. However, this approach suffers from several limitations, including the use of toxic reagents, poor atom economy, and challenges in achieving selective functionalization.
The development of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate represents part of a broader movement toward more sophisticated phosphine ligand design. This compound exemplifies the evolution from simple trialkyl or triaryl phosphines to multifunctional ligands that can provide enhanced selectivity, reactivity, and processability. The aminoethyl chain provides a flexible tether that can accommodate various coordination geometries while maintaining the electronic properties of the diphenylphosphino group.
Within the context of modern organophosphorus chemistry, this compound demonstrates the successful integration of multiple functional elements: the phosphine center provides the primary coordination site and electronic properties necessary for catalysis, the ammonium group enhances solubility and provides additional interaction sites, and the tetrafluoroborate counterion ensures chemical stability and compatibility with a wide range of reaction conditions.
The systematic nomenclature of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate follows International Union of Pure and Applied Chemistry guidelines for organophosphorus compounds containing ionic functionalities. The compound is officially designated as 2-(Diphenylphosphino)ethanaminium tetrafluoroborate, with the Chemical Abstracts Service registry number 1222630-32-1.
Property | Value |
---|---|
Chemical Abstracts Service Number | 1222630-32-1 |
Molecular Formula | C₁₄H₁₇BF₄NP |
Molecular Weight | 317.07 g/mol |
Melting Point Data | Not extensively reported |
Storage Requirements | Argon atmosphere, protected from moisture |
Purity Specifications | Typically ≥96% |
The structural identification of this compound reveals several key features that contribute to its chemical behavior and applications. The molecular structure consists of a central phosphorus atom bonded to two phenyl groups and an ethyl chain that terminates in an ammonium group. The tetrafluoroborate anion serves as the counterion, providing charge balance and influencing the compound's solubility properties.
Alternative nomenclature includes 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate, which emphasizes the phosphane designation according to modern International Union of Pure and Applied Chemistry recommendations. Synonymous names found in commercial and research literature include (2-Aminoethyl)diphenylphosphine tetrafluoroborate and 2-(Diphenylphosphino)ethanaminiumtetrafluoroborate.
The compound's canonical Simplified Molecular Input Line Entry System representation is B-(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2, which provides a standardized method for computer-based chemical information systems to represent the molecular structure. This notation clearly indicates the ionic nature of the compound, with the protonated amino group and the tetrafluoroborate anion existing as separate ionic species.
The historical evolution of synthetic approaches to 2-(Diphenylphosphino)ethanaminium tetrafluoroborate reflects broader developments in organophosphorus synthesis methodology. Early synthetic strategies relied heavily on traditional salt metathesis reactions, where preformed phosphine precursors were treated with appropriate acids to generate the desired ammonium salts.
The most common synthetic route involves the reaction of 2-(Diphenylphosphino)ethylamine with tetrafluoroboric acid under controlled conditions. This approach builds upon the well-established chemistry of (2-Aminoethyl)diphenylphosphine, which itself can be synthesized through various methodologies including nucleophilic substitution reactions and phosphine alkylation procedures.
Synthetic Route | Key Reagents | Advantages | Limitations |
---|---|---|---|
Direct Acidification | 2-(Diphenylphosphino)ethylamine, HBF₄ | Simple procedure, high yield | Requires handling of strong acid |
Salt Metathesis | Chloride salt, NaBF₄ | Mild conditions | Multiple steps required |
One-Pot Synthesis | Starting materials, HBF₄ | Atom efficient | Complex workup procedures |
Historical developments in phosphine synthesis have increasingly focused on atom-efficient processes that minimize waste generation and avoid toxic reagents. Recent advances include the development of pentaphosphaferrocene-mediated synthesis routes that allow direct conversion of white phosphorus to functionalized phosphines. While these approaches have not yet been specifically applied to 2-(Diphenylphosphino)ethanaminium tetrafluoroborate synthesis, they represent the direction of future synthetic methodology development.
The evolution of synthetic approaches has also been influenced by the growing importance of green chemistry principles. Modern synthetic strategies increasingly emphasize the use of safer reagents, more efficient reaction conditions, and reduced waste generation. The synthesis of 2-(Diphenylphosphino)ethanaminium tetrafluoroborate has benefited from these developments, with current commercial production methods optimized for safety, efficiency, and environmental compatibility.
Industrial production methods have evolved to incorporate continuous processing techniques and automated handling systems that minimize exposure to potentially hazardous reagents. These developments have made the compound more readily available to researchers and have facilitated its adoption in various applications ranging from academic research to industrial catalysis.
2-(Diphenylphosphino)ethanaminium tetrafluoroborate exhibits a distinctive ionic structure comprising an organic cation paired with an inorganic tetrafluoroborate anion [1] [2]. The molecular formula is C₁₄H₁₇BF₄NP with a molecular weight of 317.07 g/mol [3] [4]. The compound features a diphenylphosphino group attached to an ethylammonium chain, creating a phosphine-containing ammonium salt [1] [2].
The cationic portion consists of two phenyl rings bonded to a central phosphorus atom, which is connected to an ethyl chain terminating in an ammonium group [1] [2]. The International Union of Pure and Applied Chemistry name is 2-(diphenylphosphino)ethanaminium tetrafluoroborate [4]. The compound's Simplified Molecular Input Line Entry System representation is [NH3+]CCP(c1ccccc1)c2ccccc2.FB-(F)F [1] [2].
The structural configuration demonstrates the characteristic features of phosphine ligands, where the phosphorus atom exhibits pyramidal geometry due to its lone pair of electrons [5] [6]. The tetrafluoroborate counterion maintains a tetrahedral geometry with the boron atom at the center surrounded by four fluorine atoms [7] [8].
While specific single-crystal X-ray diffraction data for 2-(diphenylphosphino)ethanaminium tetrafluoroborate are not extensively documented in the literature, related phosphine-containing compounds have been characterized using similar methodologies [9] [10]. X-ray diffraction techniques provide essential information about the three-dimensional arrangement of atoms within the crystal lattice and confirm the molecular connectivity established through spectroscopic methods [11].
The crystallographic analysis of similar diphenylphosphine derivatives reveals characteristic bond lengths and angles consistent with phosphine-containing compounds [9] [10]. These studies typically employ high-resolution diffractometers with appropriate radiation sources to determine precise atomic positions and thermal parameters [11].
The space group P-1 designation indicates a triclinic crystal system with primitive centering [10]. This space group is characterized by the lowest symmetry among all crystal systems, containing only an inversion center as the sole symmetry element [10]. The P-1 space group is commonly observed in organic phosphine salts due to the irregular shapes of the constituent ions and their packing arrangements [10].
In the P-1 space group, the unit cell parameters are defined by three unequal axes (a ≠ b ≠ c) and three unequal angles (α ≠ β ≠ γ ≠ 90°) [10]. This low symmetry accommodates the complex molecular geometry of the phosphine cation and the tetrahedral tetrafluoroborate anion [10].
Specific unit cell parameters for 2-(diphenylphosphino)ethanaminium tetrafluoroborate have not been definitively established in the accessible literature. However, similar phosphine-containing compounds typically exhibit unit cell dimensions that accommodate the molecular size and packing requirements [9] [10].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-(diphenylphosphino)ethanaminium tetrafluoroborate across multiple nuclei [12] [13]. The compound contains several nuclear magnetic resonance-active nuclei, enabling detailed characterization of different molecular regions [12] [13].
Proton Nuclear Magnetic Resonance (1H)
The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of the phenyl rings, typically appearing in the 7.0-7.5 parts per million region [14]. The ethyl chain protons appear as distinct multiplets, with the CH₂ groups adjacent to phosphorus showing characteristic coupling patterns [14]. The ammonium protons may exhibit broad signals due to rapid exchange processes [15].
Carbon-13 Nuclear Magnetic Resonance (13C)
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon signals of the phenyl rings and the aliphatic carbons of the ethyl chain [14]. The carbon atoms directly bonded to phosphorus typically show characteristic coupling to the phosphorus-31 nucleus [16].
Phosphorus-31 Nuclear Magnetic Resonance (31P)
Phosphorus-31 nuclear magnetic resonance spectroscopy provides crucial information about the phosphine center [13] [17]. Tertiary phosphines of the type C₃P typically exhibit chemical shifts in the range of -60 to -10 parts per million [17]. Similar diphenylphosphine derivatives show phosphorus-31 chemical shifts around -15 to -20 parts per million [14].
Fluorine-19 Nuclear Magnetic Resonance (19F)
The tetrafluoroborate anion exhibits a single peak in the fluorine-19 nuclear magnetic resonance spectrum due to the tetrahedral symmetry, where all four fluorine atoms are magnetically equivalent [18]. This characteristic singlet confirms the presence and integrity of the tetrafluoroborate counterion [18].
Boron-11 Nuclear Magnetic Resonance (11B)
Boron-11 nuclear magnetic resonance spectroscopy of the tetrafluoroborate anion typically shows a quintet due to coupling with the four equivalent fluorine atoms [19]. The chemical shift appears in the characteristic range for tetrahedral boron-fluorine compounds [19].
Infrared and Raman spectroscopy provide complementary vibrational information for structural characterization [20]. The infrared spectrum exhibits characteristic absorption bands for the various functional groups present in the molecule [20]. The phosphine group shows characteristic phosphorus-carbon stretching vibrations, while the phenyl rings contribute aromatic carbon-carbon and carbon-hydrogen stretching modes [20].
The ammonium functionality displays characteristic nitrogen-hydrogen stretching vibrations in the 3000-3500 cm⁻¹ region [20]. The tetrafluoroborate anion contributes boron-fluorine stretching vibrations typically observed around 1000-1100 cm⁻¹ [20].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and confirming molecular symmetry elements [20]. The technique is particularly useful for characterizing the phosphorus-carbon bonds and the tetrahedral tetrafluoroborate anion [20].
Mass spectrometry analysis of 2-(diphenylphosphino)ethanaminium tetrafluoroborate reveals the molecular ion and characteristic fragmentation patterns [21]. The exact mass is 317.113 atomic mass units, consistent with the molecular formula C₁₄H₁₇BF₄NP [21] [4].
The mass spectrum typically shows the molecular ion peak and fragments corresponding to the loss of the tetrafluoroborate anion, yielding the organic cation at mass-to-charge ratio 230 [21]. Additional fragmentation may occur through cleavage of the phosphorus-carbon bonds, producing diphenylphosphine-related fragments [21].
2-(Diphenylphosphino)ethanaminium tetrafluoroborate exhibits a melting point range of 116-122°C [1] [2] [3]. This relatively sharp melting point range indicates good purity and crystalline order in the solid state [1] [2]. The melting point is consistent with the ionic nature of the compound and the intermolecular interactions between the organic cations and tetrafluoroborate anions [1] [2].
The melting behavior reflects the balance between ionic interactions, van der Waals forces, and hydrogen bonding within the crystal lattice [22]. The specific melting point range distinguishes this compound from related phosphine derivatives and confirms its identity [1] [2].
The solubility characteristics of 2-(diphenylphosphino)ethanaminium tetrafluoroborate reflect its ionic nature and the balance between hydrophilic and lipophilic components [7]. The tetrafluoroborate anion enhances solubility in organic solvents compared to more conventional anions like chloride or bromide [7].
The compound demonstrates enhanced solubility in polar organic solvents due to the tetrafluoroborate counterion, which is known for its weakly coordinating nature and organic solvent compatibility [7]. The phosphine functionality contributes to solubility in aromatic and chlorinated solvents [23].
The presence of the ammonium group provides some degree of water solubility, though the overall solubility profile favors organic media due to the large organic cation [7]. This solubility behavior makes the compound suitable for applications in organic synthesis and catalysis [23].
The thermal stability of 2-(diphenylphosphino)ethanaminium tetrafluoroborate is influenced by the stability of both the organic cation and the tetrafluoroborate anion [24] [25]. The compound requires storage under inert atmosphere conditions to prevent oxidation of the phosphine functionality [3] [24].
The tetrafluoroborate anion provides enhanced thermal stability compared to more labile counterions, though it may undergo gradual decomposition at elevated temperatures with fluoride loss [7]. The phosphine group is susceptible to oxidation when exposed to air and moisture, necessitating careful handling and storage protocols [25].
Recommended storage conditions include maintenance at 2-8°C under dry, inert atmosphere conditions to preserve compound integrity [3] [24]. The thermal stability characteristics make the compound suitable for moderate-temperature synthetic applications while requiring appropriate precautions [24].
The molecular orbital structure of 2-(diphenylphosphino)ethanaminium tetrafluoroborate reflects the electronic characteristics of both the phosphine ligand and the tetrafluoroborate anion [5] [6]. The phosphine center possesses a lone pair of electrons in a hybrid orbital that can participate in coordinate bonding with transition metals [5] [6].
The phosphorus atom in the diphenylphosphino group exhibits pyramidal geometry with the lone pair occupying one of the tetrahedral positions [5] [6]. The molecular orbitals include sigma-bonding orbitals for the phosphorus-carbon bonds and pi-interactions between the phosphorus and aromatic rings [5] [6].
The tetrafluoroborate anion maintains a highly symmetrical electronic structure with delocalized charge distribution over the four fluorine atoms [7] [8]. The boron center adopts tetrahedral hybridization with equivalent boron-fluorine bonds [8] [26].
The charge distribution in 2-(diphenylphosphino)ethanaminium tetrafluoroborate reflects the ionic nature of the compound [27] [28]. The positive charge is localized primarily on the ammonium nitrogen, while the tetrafluoroborate anion carries the compensating negative charge [7] [8].
The phosphorus atom maintains partial positive character due to its bonding to electronegative atoms and electron donation capabilities [29]. The tetrafluoroborate anion exhibits charge delocalization over the four fluorine atoms, with the boron center maintaining partial positive character [7] [8].
Computational analysis using density functional theory methods provides quantitative insights into the charge distribution and electronic properties [29]. The weakly coordinating nature of the tetrafluoroborate anion minimizes charge transfer interactions with the organic cation [7].
The electron donation properties of 2-(diphenylphosphino)ethanaminium tetrafluoroborate are primarily associated with the phosphine functionality [5] [6] [30]. The phosphorus lone pair serves as the primary electron-donating site, enabling coordinate bond formation with electron-deficient centers [5] [6].
The phosphine ligand exhibits both sigma-donor and pi-acceptor capabilities [5] [6] [30]. The sigma-donation occurs through the phosphorus lone pair, while pi-acceptance involves the phosphorus-carbon sigma-star orbitals [5] [6] [31]. This dual bonding capability makes phosphine ligands valuable in transition metal chemistry [5] [6].
The electron-donating strength of the phosphine is modulated by the electronic effects of the phenyl substituents and the ethyl chain [5] [6]. The tetrafluoroborate counterion does not significantly participate in electron donation due to its weakly coordinating nature [7]. The overall electron donation properties position this compound as an effective ligand precursor in catalytic applications [23] [5].
Property | Value/Range | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₇BF₄NP | [1] [2] |
Molecular Weight | 317.07 g/mol | [3] [4] |
Melting Point | 116-122°C | [1] [2] [3] |
Crystalline Form | White to beige powder | [32] |
Storage Conditions | 2-8°C, dry, inert atmosphere | [3] [24] |
Space Group | P-1 (triclinic) | [10] |
³¹P Chemical Shift Range | -60 to -10 ppm (typical for C₃P) | [17] |
Exact Mass | 317.113 u | [21] [4] |
Corrosive